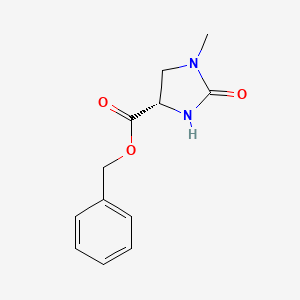

(S)-1-甲基-2-氧代-咪唑啉-4-甲酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

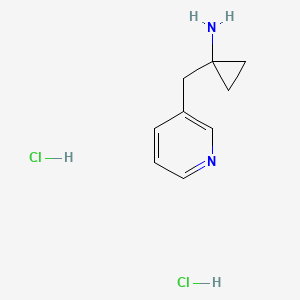

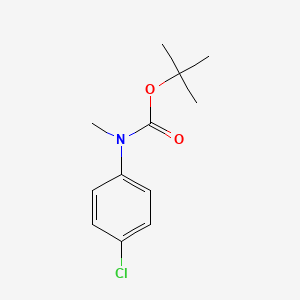

“(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester” is an ester, a class of organic compounds. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group .

Synthesis Analysis

Esters can be synthesized in several ways. One common method is the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation . The reaction offers a broad generality and tolerates sterically hindered starting materials .Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’). In the case of “(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester”, the ester functional group is where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .Chemical Reactions Analysis

Esters undergo various chemical reactions. They can react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis . They can also undergo hydrolysis, which is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .科学研究应用

肽合成与有机化学

对肽及其相关化合物的研究展示了复杂酯和咪唑烷在生物活性分子合成中的效用。例如,肽噁唑啉的合成展示了酯在创建肽键和探索肽化学中的潜力,这可能与类似合成途径中的(S)-1-甲基-2-氧代-咪唑烷-4-羧酸苄酯的研究相关 (Mcgahren & Goodman, 1967)。

催化和有机转化

N-杂环卡宾催化剂因其在酯和醇涉及的酯交换和酰化反应中的效率而受到关注 (Grasa, Gueveli, Singh, & Nolan, 2003)。结构相似性表明(S)-1-甲基-2-氧代-咪唑烷-4-羧酸苄酯可以在类似的催化过程中作为底物或中间体,有助于复杂分子的合成。

有机合成中的机理研究

咪唑烷及其衍生物通常参与有机合成中的机理研究,提供对反应途径和新合成方法开发的见解。例如,咪唑烷在通过 DABCO 催化的串联环化构建咪唑并(吡啶并)[1,2-a]吡啶中的应用展示了这些化合物在促进复杂化学转化中的多功能性 (Li, Zhou, Wen, & Qiu, 2011)。

抗癌研究

咪唑和嘧啶衍生物的合成和评估及其对乳腺癌细胞系的抗增殖作用说明了含咪唑化合物的潜在治疗应用 (Karthikeyan, Solomon, Lee, & Trivedi, 2017)。这表明(S)-1-甲基-2-氧代-咪唑烷-4-羧酸苄酯可以在类似背景下探索其生物活性。

作用机制

安全和危害

未来方向

Esters have a wide range of applications in various fields. In the field of protein manipulation, genetically encoded esterified glutamic acid analogues have been used for site-specific protein modifications . This work provides useful and unique tools to modify proteins at specific Glu or Gln residues, and complements the toolbox of genetic code expansion .

属性

IUPAC Name |

benzyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-7-10(13-12(14)16)11(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMXSXWPZPIFG-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(NC1=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](NC1=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate](/img/structure/B2727886.png)

![Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate](/img/structure/B2727891.png)

![3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2727896.png)

![N,N-diethyl-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2727898.png)

![Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2727902.png)

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2727906.png)